N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2-phenylacetamide
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Overview
Description
N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2-phenylacetamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2-phenylacetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Coupling Reaction: The final step involves coupling the benzimidazole and pyrazole moieties through a condensation reaction with phenylacetamide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the pyrazole ring, converting it to dihydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenylacetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products
Oxidation: N-oxides of benzimidazole.
Reduction: Dihydropyrazole derivatives.
Substitution: Substituted phenylacetamide derivatives.
Scientific Research Applications
N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2-phenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2-phenylacetamide involves its interaction with various molecular targets:
DNA Binding: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.
Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure but similar biological activities.
2-Phenylbenzimidazole: A derivative with enhanced antimicrobial properties.
N-Phenylbenzimidazole: Known for its anticancer activity.
Uniqueness
N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2-phenylacetamide is unique due to its dual functionality, combining the properties of benzimidazole and pyrazole rings. This dual functionality enhances its biological activity and makes it a versatile compound for various applications .
Properties
CAS No. |
825615-97-2 |
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Molecular Formula |
C18H15N5O |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]-2-phenylacetamide |
InChI |
InChI=1S/C18H15N5O/c24-16(10-12-6-2-1-3-7-12)20-15-11-19-23-17(15)18-21-13-8-4-5-9-14(13)22-18/h1-9,11H,10H2,(H,19,23)(H,20,24)(H,21,22) |
InChI Key |
FRSIQHGETTUIOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(NN=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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